molecular formula C6H8Cl2O2 B2712654 3-(2,2-Dichlorocyclopropyl)propanoic acid CAS No. 87837-43-2

3-(2,2-Dichlorocyclopropyl)propanoic acid

Cat. No. B2712654
CAS RN: 87837-43-2
M. Wt: 183.03
InChI Key: AQFCAHAVXIEJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dichlorocyclopropyl)propanoic acid is a chemical compound with the molecular formula C6H8Cl2O2 and a molecular weight of 183.03. It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, 1-Alkyl-3-(2,2-dichlorocyclopropyl)-1H-pyrazoles have been synthesized by cyclopropanation of the corresponding 3-vinylpyrazoles with dichlorocarbene generated from chloroform or sodium trichloroacetate . Another example is the transformation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advisable to handle 3-(2,2-Dichlorocyclopropyl)propanoic acid with appropriate safety precautions.

properties

IUPAC Name

3-(2,2-dichlorocyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCAHAVXIEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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